DPP-728 HCl

Descripción general

Descripción

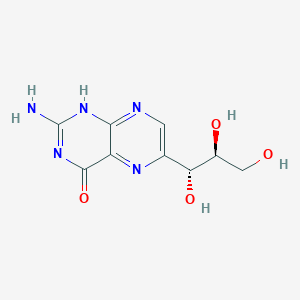

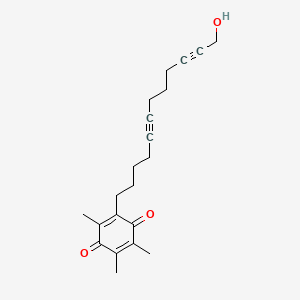

DPP-728 HCl, also known as NVP-DPP 728, is a compound with the molecular formula C15H20Cl2N6O . It is a cyanopyrrolidine and is considered a novel orally active CD26 antigen (dipeptidyl peptidase IV, DPP-IV) inhibitor .

Molecular Structure Analysis

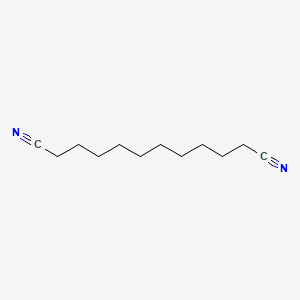

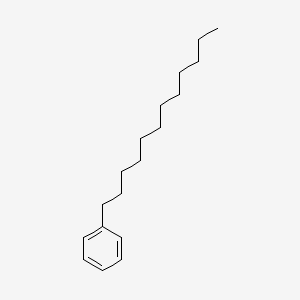

The molecular weight of this compound is 371.3 g/mol . The IUPAC name for the compound is 6-[2-[[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]amino]ethylamino]pyridine-3-carbonitrile;dihydrochloride . The InChI and Canonical SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis

This compound is a white to off-white powder . It has a molecular weight of 371.3 g/mol and a molecular formula of C15H20Cl2N6O . The compound has a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 6, and a rotatable bond count of 6 .Aplicaciones Científicas De Investigación

Inhibición de la Dipeptidil Peptidasa-4 (DPP-4)

DPP-728 HCl es conocida por inhibir la DPP-4, una enzima que degrada las hormonas incretínicas . Esta inhibición puede conducir a un aumento en los niveles de estas hormonas, que están involucradas en la regulación del metabolismo de la glucosa .

Interacción con flavonoides

La investigación ha demostrado que this compound puede interactuar con los flavonoides, un grupo de metabolitos vegetales que se cree que proporcionan beneficios para la salud a través de vías de señalización celular y efectos antioxidantes . Esta interacción puede conducir a la inhibición de la DPP-4, mejorando así los efectos de las hormonas incretínicas .

Tratamiento de la diabetes tipo 2

This compound se ha estudiado por su posible uso en el tratamiento de la diabetes tipo 2 . Al inhibir la DPP-4, puede aumentar los niveles de hormonas incretínicas, que estimulan la secreción de insulina y, por lo tanto, ayudan a regular los niveles de glucosa en sangre .

Modulación de la respuesta inflamatoria

Se ha descubierto que NVP 728 modula la respuesta inflamatoria, lo que podría tener implicaciones para el tratamiento de enfermedades caracterizadas por la inflamación .

Estimulación de la replicación de las células β

La investigación ha demostrado que NVP 728 puede estimular la replicación de las células β . Estas células, que se encuentran en el páncreas, producen insulina y son cruciales para la regulación de los niveles de glucosa en sangre .

Posible uso en aplicaciones alimentarias y farmacéuticas

Debido a su capacidad para inhibir la DPP-4 y sus interacciones con otros compuestos como los flavonoides, this compound tiene un alto potencial de investigación y perspectivas de aplicación en aplicaciones alimentarias y farmacéuticas .

Papel en la regeneración de las células β

La inhibición de la DPP-4 por NVP 728 puede promover la regeneración de las células β . Esto podría ser particularmente beneficioso en condiciones como la diabetes tipo 1, donde la destrucción de las células β es un problema importante .

Reducción de la insulitis

Se ha descubierto que NVP 728 reduce la insulitis, una condición caracterizada por la inflamación de los islotes de Langerhans en el páncreas . Esto podría tener implicaciones para el tratamiento de la diabetes, ya que la insulitis puede conducir a la destrucción de las células β productoras de insulina .

Mecanismo De Acción

Target of Action

DPP-728 HCl, also known as NVP 728, is a potent and selective inhibitor of the enzyme Dipeptidyl Peptidase-4 (DPP-4) . DPP-4, also known as CD26, is a serine exopeptidase that cleaves X-proline dipeptides from the N-terminus of polypeptides . It plays a crucial role in glucose metabolism and is a therapeutic target for the treatment of type 2 diabetes .

Mode of Action

NVP 728 inhibits DPP-4 by binding to it, thereby preventing the enzyme from cleaving and inactivating incretin hormones, such as Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP) . These hormones are released in response to food intake and stimulate insulin secretion from pancreatic β-cells . By inhibiting DPP-4, NVP 728 increases the levels of active incretins, leading to enhanced insulin secretion and reduced glucagon release . This results in decreased blood glucose levels .

Biochemical Pathways

The primary biochemical pathway affected by NVP 728 is the incretin pathway . Incretins, such as GLP-1 and GIP, are hormones that stimulate insulin secretion in a glucose-dependent manner . By inhibiting DPP-4, NVP 728 prevents the degradation of these incretins, leading to increased insulin secretion, decreased glucagon release, and ultimately, reduced blood glucose levels .

Pharmacokinetics

They have a moderate volume of distribution and a half-life that allows for once or twice daily dosing .

Result of Action

The inhibition of DPP-4 by NVP 728 leads to an increase in active incretin levels, which in turn stimulates insulin secretion and inhibits glucagon release . This results in a decrease in blood glucose levels, making NVP 728 an effective treatment for type 2 diabetes . Additionally, NVP 728 has been shown to improve glucose tolerance, increase insulin and GLP-1 levels, augment insulin secretion and GLUT-2 levels, and preserve islet size .

Análisis Bioquímico

Biochemical Properties

It displays over 15,000-fold selectivity over DPP-II and a range of proline-cleaving proteases . The interaction between DPP-728 HCl and DPP-IV is characterized by the inhibition of the enzyme, which leads to an increase in the levels of GLP-1 and insulin .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It improves glucose tolerance by increasing GLP-1 and insulin levels . Furthermore, it augments insulin secretion and GLUT-2 levels, which are crucial for glucose transport into cells . This compound also preserves islet size, which is important for maintaining the functional beta-cell mass .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of DPP-IV, leading to an increase in the levels of GLP-1 and insulin . This results in improved glucose tolerance and increased GLUT-2 levels, which facilitate glucose transport into cells . The preservation of islet size by this compound suggests a potential role in maintaining beta-cell function .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to reverse new-onset diabetes in nonobese diabetic (NOD) mice when treated for 2, 4, and 6 weeks . This suggests that the effects of this compound can change over time, potentially due to its influence on insulin secretion and GLUT-2 levels .

Metabolic Pathways

This compound is involved in the metabolic pathway related to glucose homeostasis . By inhibiting DPP-IV, it increases the levels of GLP-1 and insulin, which play crucial roles in this pathway .

Subcellular Localization

As a DPP-IV inhibitor, it is expected to localize in the same areas as the DPP-IV enzyme, which is known to be a membrane-associated glycoprotein expressed on lymphocytes .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of DPP-728 HCl involves the condensation of two key intermediates, 3-(2-(7-(2-(4-(2,5-difluorophenyl)piperazin-1-yl)ethylamino)-4-methylpyridin-2-yl)vinyl)-1H-indole and 4-(2-(7-(2-(4-(2,5-difluorophenyl)piperazin-1-yl)ethylamino)-4-methylpyridin-2-yl)vinyl)benzaldehyde, followed by the addition of hydrochloric acid to form the final product.", "Starting Materials": ["3-(2-(7-(2-(4-(2,5-difluorophenyl)piperazin-1-yl)ethylamino)-4-methylpyridin-2-yl)vinyl)-1H-indole", "4-(2-(7-(2-(4-(2,5-difluorophenyl)piperazin-1-yl)ethylamino)-4-methylpyridin-2-yl)vinyl)benzaldehyde", "Hydrochloric acid"], "Reaction": ["Step 1: Condensation of 3-(2-(7-(2-(4-(2,5-difluorophenyl)piperazin-1-yl)ethylamino)-4-methylpyridin-2-yl)vinyl)-1H-indole and 4-(2-(7-(2-(4-(2,5-difluorophenyl)piperazin-1-yl)ethylamino)-4-methylpyridin-2-yl)vinyl)benzaldehyde in the presence of a suitable catalyst", "Step 2: Addition of hydrochloric acid to the reaction mixture to form DPP-728 HCl", "Step 3: Purification of the product using standard techniques such as column chromatography or recrystallization"] } | |

Número CAS |

247016-69-9 |

Fórmula molecular |

C15H18N6O |

Peso molecular |

298.34 g/mol |

Nombre IUPAC |

6-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]ethylamino]pyridine-3-carbonitrile |

InChI |

InChI=1S/C15H18N6O/c16-8-12-3-4-14(20-10-12)19-6-5-18-11-15(22)21-7-1-2-13(21)9-17/h3-4,10,13,18H,1-2,5-7,11H2,(H,19,20)/t13-/m0/s1 |

Clave InChI |

VFFZWMWTUSXDCB-ZDUSSCGKSA-N |

SMILES isomérico |

C1C[C@H](N(C1)C(=O)CNCCNC2=NC=C(C=C2)C#N)C#N |

SMILES |

C1CC(N(C1)C(=O)CNCCNC2=NC=C(C=C2)C#N)C#N.Cl.Cl |

SMILES canónico |

C1CC(N(C1)C(=O)CNCCNC2=NC=C(C=C2)C#N)C#N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

NVP-728; DPP-728; NVP-DPP-728; NVP-728; DPP-728; NVP-DPP-728; DPP-728 HCl; DPP-728 dihydrochloride |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(Dimethylamino)-2-octadec-9-enoyloxypropyl] octadec-9-enoate](/img/structure/B1670856.png)